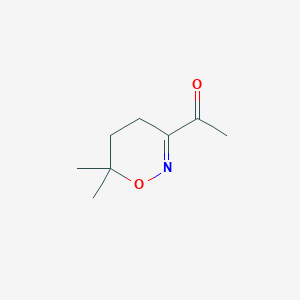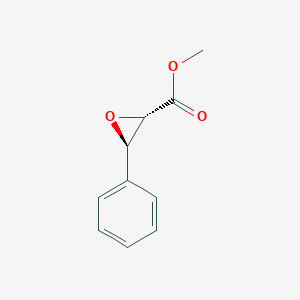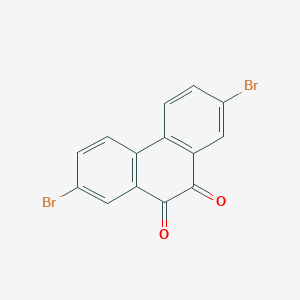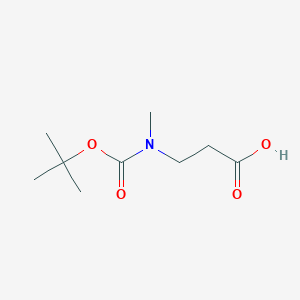
L-Cysteine, N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)-, commonly known as AD4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AD4 is a derivative of L-cysteine, which is an amino acid that plays an important role in the human body. AD4 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of AD4 is complex and not fully understood. AD4 is thought to interact with specific amino acid residues in proteins, causing changes in protein structure and function. AD4 has also been shown to have antioxidant properties, which may contribute to its effects on cellular function.
Biochemical and Physiological Effects:
AD4 has a range of biochemical and physiological effects. One of the main effects of AD4 is its ability to bind to proteins and modulate their function. AD4 has also been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, AD4 has been shown to have anti-inflammatory effects, which may make it a useful tool for studying inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of AD4 for lab experiments is its specificity. AD4 can bind to specific amino acid residues in proteins, allowing researchers to study the effects of these interactions on protein function. Additionally, AD4 is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. However, there are also limitations to the use of AD4 in lab experiments. AD4 is a complex compound that requires specialized knowledge and equipment to produce and use. Additionally, AD4 may have off-target effects on proteins, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research on AD4. One area of interest is the development of new synthetic methods for producing AD4. Additionally, researchers may continue to explore the biochemical and physiological effects of AD4, particularly in the context of protein structure and function. Finally, AD4 may have potential applications in the development of new drugs for a variety of diseases, although further research is needed to explore this possibility.
In conclusion, AD4 is a synthetic compound that has been extensively studied for its potential applications in scientific research. AD4 has a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. While there are limitations to the use of AD4 in lab experiments, its specificity and synthetic nature make it a promising tool for studying protein structure and function. Further research is needed to fully understand the mechanisms of action of AD4 and to explore its potential applications in drug development.
合成法
AD4 is synthesized through a multi-step process that involves the reaction of L-cysteine with bromine and fluorine compounds. The resulting compound is then acetylated to form AD4. The synthesis of AD4 is a complex process that requires specialized knowledge and equipment, making it difficult for non-experts to produce.
科学的研究の応用
AD4 has been used in a variety of scientific research applications. One of the main uses of AD4 is as a tool for studying protein structure and function. AD4 can bind to specific amino acid residues in proteins, allowing researchers to study the effects of these interactions on protein function.
特性
CAS番号 |
119018-03-0 |
|---|---|
製品名 |
L-Cysteine, N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)- |
分子式 |
C7H9Br2F2NO3S |
分子量 |
385.02 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(1,1-dibromo-2,2-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9Br2F2NO3S/c1-3(13)12-4(5(14)15)2-16-7(8,9)6(10)11/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1 |
InChIキー |
XVSSOUNHNGSSKQ-BYPYZUCNSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC(C(F)F)(Br)Br)C(=O)O |
SMILES |
CC(=O)NC(CSC(C(F)F)(Br)Br)C(=O)O |
正規SMILES |
CC(=O)NC(CSC(C(F)F)(Br)Br)C(=O)O |
同義語 |
DBDFE-NAC N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)-1-cysteine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)



![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)



![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)